Ethyl 6-(5-benzoylthiophen-2-yl)hexanoate
Overview
Description
Ethyl 6-(5-benzoylthiophen-2-yl)hexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a thiophene ring, which is a five-membered ring containing sulfur, and a benzoyl group attached to the thiophene ring. The hexanoate part of the molecule indicates the presence of a six-carbon chain esterified with ethanol.
Preparation Methods
The synthesis of ethyl 6-(5-benzoylthiophen-2-yl)hexanoate can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to create thiophene derivatives . For industrial production, these reactions are often carried out under controlled conditions using specific catalysts and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 6-(5-benzoylthiophen-2-yl)hexanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
Scientific Research Applications
Ethyl 6-(5-benzoylthiophen-2-yl)hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions. Its ester group can be hydrolyzed to release ethanol, which can be used as a substrate in various biological assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-(5-benzoylthiophen-2-yl)hexanoate involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The ester group can be hydrolyzed by esterases, releasing ethanol and the corresponding carboxylic acid. This hydrolysis reaction can influence various biochemical pathways, depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Ethyl 6-(5-benzoylthiophen-2-yl)hexanoate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
These compounds share the thiophene ring structure but differ in their specific substitutions and functional groups, leading to unique properties and applications
Properties
IUPAC Name |
ethyl 6-(5-benzoylthiophen-2-yl)hexanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3S/c1-2-22-18(20)12-8-4-7-11-16-13-14-17(23-16)19(21)15-9-5-3-6-10-15/h3,5-6,9-10,13-14H,2,4,7-8,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVYJBWEFGYYHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC1=CC=C(S1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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